Benzyl caffeate

Description

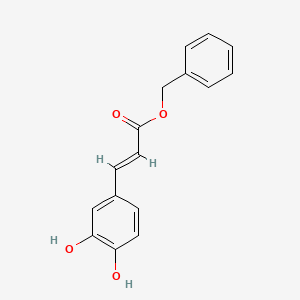

Structure

3D Structure

Properties

IUPAC Name |

benzyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVKQTNONPWVEL-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107843-77-6 | |

| Record name | Benzyl caffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107843776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL CAFFEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD29SJL432 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isolating Benzyl Caffeate from Propolis: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the methodologies for the isolation and purification of benzyl caffeate from propolis. This document details experimental protocols, presents quantitative data for comparison, and visualizes key processes to facilitate understanding and replication.

Introduction

This compound (3,4-dihydroxy-cinnamic acid benzyl ester) is a phenolic compound found in propolis, a resinous substance collected by honeybees from various plant sources. It has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The isolation and purification of this compound are critical steps for its further investigation and potential therapeutic applications. This guide outlines the common and effective methods for obtaining high-purity this compound from raw propolis.

Experimental Protocols

The isolation of this compound from propolis is typically a multi-step process involving extraction followed by one or more chromatographic purification stages.

Extraction of this compound from Raw Propolis

The initial step involves the extraction of this compound and other phenolic compounds from the raw propolis matrix.

Protocol: Ethanolic Extraction of Propolis

-

Sample Preparation: Grind raw propolis into a fine powder to increase the surface area for extraction.

-

Extraction: Macerate the propolis powder in 95% ethanol (e.g., a 1:10 w/v ratio) at room temperature with constant stirring for 24-48 hours.

-

Filtration: Filter the ethanolic extract through Whatman No. 1 filter paper to remove solid debris.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanolic extract of propolis (EEP).

Purification of this compound

Following extraction, chromatographic techniques are employed to isolate this compound from the complex mixture of compounds in the crude extract.

Protocol: Silica Gel Column Chromatography

-

Stationary Phase Preparation: Pack a glass column with silica gel (e.g., 200-300 mesh) slurried in a non-polar solvent like n-hexane.

-

Sample Loading: Dissolve the crude EEP in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC) with a suitable developing solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v) and visualize under UV light (254 nm and 366 nm).

-

Compound Isolation: Combine the fractions containing the target compound (this compound) and evaporate the solvent to yield the purified product.

Protocol: High-Speed Counter-Current Chromatography (HSCCC)

-

Solvent System Selection: Prepare a two-phase solvent system. A common system for this compound is composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6.

-

HSCCC Instrument Preparation: Fill the multilayer coil column with the stationary phase (the upper phase of the solvent system).

-

Sample Injection: Dissolve the crude propolis extract in a mixture of the upper and lower phases (1:1 v/v) and inject it into the HSCCC system.

-

Elution and Fraction Collection: Pump the mobile phase (the lower phase of the solvent system) through the column at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotating at a set speed (e.g., 850 rpm). Collect fractions at regular intervals.

-

Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

Quantitative Data Summary

The yield and purity of this compound can vary depending on the source of the propolis and the isolation method employed. The following tables summarize representative quantitative data from various studies.

| Extraction Method | Propolis Source | Solvent | Yield of Crude Extract (% w/w) |

| Maceration | Chinese Poplar Propolis | 95% Ethanol | 65-75% |

| Soxhlet Extraction | Brazilian Propolis | 70% Ethanol | 50-60% |

| Ultrasonic-Assisted Extraction | European Propolis | 80% Ethanol | 60-70% |

| Purification Method | Starting Material | Elution System/Solvent System | Yield of this compound | Purity of this compound |

| Silica Gel Column Chromatography | Crude Ethanolic Extract | n-hexane:ethyl acetate gradient | 0.5-1.5% of crude extract | >95% |

| High-Speed Counter-Current Chromatography (HSCCC) | Pre-purified fraction | n-hexane-ethyl acetate-methanol-water (3:7:4:6 v/v) | 10-20 mg from 200 mg of crude extract | >98% |

| Preparative HPLC | Partially purified fraction | Acetonitrile:water gradient | 5-10 mg from 100 mg of fraction | >99% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from propolis.

Signaling Pathway Inhibition

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram depicts a simplified representation of this inhibitory action.

Conclusion

The successful isolation and purification of this compound from propolis are achievable through a systematic approach involving ethanolic extraction followed by chromatographic separation. The choice of purification technique, whether silica gel column chromatography or HSCCC, will depend on the available resources and the desired scale of purification. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their own methods for obtaining high-purity this compound for further scientific investigation. The elucidation of its inhibitory effects on key signaling pathways, such as NF-κB, underscores the therapeutic potential of this natural compound.

Unveiling Benzyl Caffeate: A Technical Guide to its Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl caffeate, a naturally occurring phenolic compound, has garnered significant scientific interest for its potential therapeutic applications. As an ester of caffeic acid and benzyl alcohol, it belongs to the class of hydroxycinnamates and is found in various plant resins, most notably propolis. This technical guide provides an in-depth overview of the discovery and historical context of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its biological activities, with a focus on its antioxidant and anti-inflammatory effects. The information is presented to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The discovery of this compound as a distinct natural product is a relatively recent event in the long history of natural products chemistry. While its constituent parts, caffeic acid and benzyl alcohol, have been known for much longer, the ester itself was first isolated and identified from propolis in 1992 by a team of Japanese researchers led by Ryo Yamauchi.[1] Propolis, a resinous mixture that honeybees produce by mixing saliva and beeswax with exudate gathered from tree buds, sap flows, or other botanical sources, has been used in traditional medicine for centuries for its antimicrobial, anti-inflammatory, and antioxidant properties.

The 1992 study by Yamauchi and colleagues aimed to identify the specific components responsible for the antioxidative activity of propolis.[1] Through a series of chromatographic separations of a 60% methanol extract of propolis from Beijing, China, they isolated an active compound. Using spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), they conclusively identified the compound as this compound. Their research demonstrated that this compound possessed strong antioxidative activity, comparable to that of alpha-tocopherol, in a methyl linoleate autoxidation assay.[1] This initial discovery paved the way for further investigation into the biological activities of this compound.

Physicochemical and Biological Properties

This compound is a solid with a melting point of 153-155 °C. Its molecular formula is C₁₆H₁₄O₄, and it has a molecular weight of 270.28 g/mol . It is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.

The biological activities of this compound are primarily attributed to its antioxidant and anti-inflammatory properties. These activities are largely conferred by the caffeic acid moiety, which is a potent free radical scavenger. The benzyl ester functionalization increases the lipophilicity of the molecule compared to caffeic acid, which may enhance its bioavailability and cellular uptake.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related propolis extracts.

| Property | Compound/Extract | Assay | Result (IC₅₀) | Reference |

| Anti-inflammatory | Bulgarian Propolis (high in this compound) | Inhibition of Albumin Denaturation | 9.24 - 13.62 µg/mL | Phenolic Content, Antioxidant Activity... |

| Antioxidant | Caffeic Acid | DPPH Radical Scavenging | ~10-20 µM | Structure-antiradical activity relationships... |

| This compound (pure) | DPPH Radical Scavenging | Data not available | - |

Note: A specific IC₅₀ value for the DPPH radical scavenging activity of pure this compound could not be found in the reviewed literature. The value for caffeic acid is provided for comparison.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the esterification of caffeic acid with benzyl alcohol. A common and effective method involves the use of benzyl bromide and a base catalyst, which has been reported to achieve a yield of approximately 80%.

Materials:

-

Caffeic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of caffeic acid (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound.

Materials:

-

This compound

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the this compound stock solution in methanol.

-

In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

As a control, add 100 µL of methanol to a well with 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of this compound are still under investigation, its structural similarity to other well-studied caffeic acid esters, such as caffeic acid phenethyl ester (CAPE), provides strong indications of its likely biological targets. CAPE is a known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

The mitogen-activated protein kinase (MAPK) pathways are another set of crucial signaling cascades involved in inflammation and cellular stress responses. These pathways, including ERK, JNK, and p38, are often activated by inflammatory stimuli and lead to the production of inflammatory mediators. Future research should investigate the potential of this compound to modulate these MAPK pathways.

Logical Relationship of this compound's Proposed Anti-inflammatory Action

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

This compound, first identified in propolis in 1992, is a promising natural compound with significant antioxidant and potential anti-inflammatory activities. This guide has provided a comprehensive overview of its discovery, properties, and methods for its study. While further research is needed to fully elucidate its mechanisms of action and therapeutic potential, the available data suggest that this compound is a valuable lead compound for the development of new drugs targeting inflammation and oxidative stress-related diseases. The detailed protocols and compiled data herein are intended to facilitate and encourage further investigation into this intriguing natural product.

References

The Definitive Guide to Benzyl Caffeate in Propolis: A Technical Overview for Researchers

Introduction

Propolis, a resinous substance collected by honeybees from various plant sources, is a complex natural product renowned for its diverse bioactive properties. Among its myriad of constituents, benzyl caffeate, an ester of caffeic acid and benzyl alcohol, has emerged as a significant contributor to the chemical profile and therapeutic potential of propolis. This technical guide provides an in-depth analysis of this compound's role in the chemical composition of propolis, tailored for researchers, scientists, and drug development professionals. This document synthesizes quantitative data, details experimental protocols for analysis, and visualizes key signaling pathways associated with its bioactivity.

Quantitative Analysis of this compound in Propolis

The concentration of this compound in propolis exhibits significant variation, largely influenced by the geographical origin and the local flora available to the bees. This variability underscores the importance of quantitative analysis for the standardization and quality control of propolis-based products. The following table summarizes the reported concentrations of this compound in propolis samples from various regions.

| Geographical Origin | Propolis Type/Source | This compound Concentration | Analytical Method | Reference(s) |

| Japan (Gifu) | Propolis Balsam | 28 mg/g of balsam | HPLC | |

| Japan (Nagano) | Propolis Balsam | 17 mg/g of balsam | HPLC | |

| Japan (Hokkaido) | Propolis Balsam | 33 mg/g of balsam | HPLC | |

| China (Hubei) | Propolis Balsam | 128 mg/g of balsam | HPLC | |

| China (Beijing) | Propolis Balsam | 160 mg/g of balsam | HPLC | |

| United States | Propolis Balsam | 7 mg/g of balsam | HPLC | |

| Brazil | Propolis Balsam | Not Detected | HPLC | |

| Northern Italy | Poplar Propolis | Identified, not quantified | HPLC-HRMS | |

| France | Poplar Propolis | Identified as a main constituent | Not specified | [1] |

| Greece | Propolis | Identified | UHPLC-HRMS | [2] |

| Argentina | Monte Region Propolis | Identified as a minor component | Not specified | [3] |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in the complex matrix of propolis requires robust and validated analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable technique.

Sample Preparation and Extraction

A critical first step in the analysis of this compound is the efficient extraction of phenolic compounds from the raw propolis.

Objective: To extract this compound and other phenolic compounds from raw propolis for subsequent chromatographic analysis.

Materials:

-

Raw propolis, frozen

-

Ethanol (70-95%)

-

Grinder or mortar and pestle

-

Shaker or ultrasonic bath

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Freeze the raw propolis sample at -20°C to make it brittle.

-

Grind the frozen propolis into a fine powder using a grinder or a mortar and pestle.

-

Weigh a specific amount of the powdered propolis (e.g., 10 g) and transfer it to a flask.

-

Add a defined volume of the ethanol solution (e.g., 100 mL of 70% ethanol) to the flask.

-

Macerate the mixture by shaking at room temperature for a specified period (e.g., 24-48 hours) or by using an ultrasonic bath for a shorter duration (e.g., 30-60 minutes) to enhance extraction efficiency.

-

Filter the extract through filter paper to remove insoluble materials such as beeswax.

-

Concentrate the filtered ethanolic extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude propolis extract.

-

The dried extract can then be redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.

Objective: To separate and quantify this compound in a propolis extract.

Instrumentation and Columns:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid or Formic acid (analytical grade)

-

This compound standard

Chromatographic Conditions:

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., methanol or acetonitrile). A typical gradient could be:

-

0-5 min: 30% B

-

5-25 min: 30-70% B

-

25-30 min: 70-90% B

-

30-35 min: 90% B (isocratic)

-

35-40 min: 90-30% B (return to initial conditions)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30°C

-

Detection Wavelength: 330 nm (where this compound has a strong absorbance)

Quantification:

-

Prepare a stock solution of the this compound standard in methanol.

-

Create a series of calibration standards by diluting the stock solution to different known concentrations.

-

Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Prepare the propolis extract sample by dissolving a known amount of the dry extract in the mobile phase or methanol and filtering it through a 0.45 µm syringe filter.

-

Inject the prepared sample into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

Signaling Pathways Modulated by this compound

This compound, along with other caffeic acid esters, is known to possess potent anti-inflammatory and antioxidant properties. These biological activities are often attributed to its ability to modulate key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound and related compounds can inhibit this pathway.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascades are crucial pathways that convert extracellular stimuli into a wide range of cellular responses, including inflammation. The activation of MAPKs, such as p38 and JNK, by inflammatory stimuli leads to the activation of transcription factors like AP-1, which in turn promote the expression of pro-inflammatory genes. Caffeic acid and its esters have been shown to suppress the phosphorylation and activation of these MAPKs.

Conclusion

This compound is a key phenolic constituent of propolis, contributing significantly to its chemical diversity and biological activity. Its concentration varies considerably with the geographical origin of the propolis, highlighting the need for standardized analytical methods for quality control. The provided experimental protocols for extraction and HPLC analysis offer a robust framework for the accurate quantification of this compound. Furthermore, the elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a molecular basis for its well-documented anti-inflammatory properties. This technical guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound and propolis.

References

- 1. Comparative Chemistry of Propolis from Eight Brazilian Localities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Untargeted Ultrahigh-Performance Liquid Chromatography-Hybrid Quadrupole-Orbitrap Mass Spectrometry (UHPLC-HRMS) Metabolomics Reveals Propolis Markers of Greek and Chinese Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propolis from the Monte Region in Argentina: A Potential Phytotherapic and Food Functional Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Benzyl Caffeate: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Benzyl caffeate, a naturally occurring phenolic compound and an ester of caffeic acid, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. Found in natural sources such as propolis, this compound exhibits a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and bactericidal effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological significance, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative efficacy. Detailed experimental methodologies are provided for key assays, and all signaling and experimental workflows are visually represented to facilitate comprehension. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

This compound (benzyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a member of the caffeic acid ester family, which is known for a variety of health-promoting properties. Structurally, it comprises a catechol group and an α,β-unsaturated carbonyl system, which are believed to contribute to its redox activity and other biological interactions. While its close relative, caffeic acid phenethyl ester (CAPE), has been extensively studied, this compound is increasingly recognized for its own unique therapeutic potential. This guide will synthesize the available scientific literature on this compound, presenting its multifaceted biological activities and the underlying molecular mechanisms.

Physicochemical Properties

A foundational understanding of this compound's chemical and physical properties is essential for its application in experimental settings.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| IUPAC Name | benzyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

| Solubility | Soluble in DMSO (>10 mM) and ethanol; insoluble in water. |

| Stability | Sensitive to oxidation; recommended storage at -20°C in desiccated conditions. |

Biological Activities and Efficacy

This compound has demonstrated a range of biological effects in preclinical studies. The following sections and tables summarize the quantitative data available for its key activities.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in macrophages.

| Assay | Cell Line | Metric | Value | Reference |

| Inhibition of LPS-induced Nitric Oxide (NO) production | RAW 264.7 Macrophages | IC₅₀ | 10.7 µM | [1] |

Bactericidal Activity

The compound has shown significant efficacy against the Gram-positive, endospore-forming bacterium Paenibacillus larvae, the causative agent of American Foulbrood in honeybees.

| Organism | Metric | Value | Reference |

| Paenibacillus larvae | MIC | 125 µg/mL | |

| Paenibacillus larvae | MBC | 125 µg/mL |

Antioxidant and Anticancer Activities

Mechanisms of Action and Signaling Pathways

The biological effects of this compound are underpinned by its interaction with key cellular signaling pathways. While direct evidence for this compound is still emerging, the mechanisms of the broader class of caffeic acid esters, particularly CAPE, have been extensively studied and provide a strong inferential basis for the pathways modulated by this compound.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Caffeic acid esters are known to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB activation.[2]

Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 pathways, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. In the context of cancer, aberrant MAPK signaling often promotes cell survival and proliferation. Caffeic acid and its derivatives have been shown to modulate these pathways, often leading to the activation of pro-apoptotic signals (e.g., JNK and p38) and the suppression of pro-survival signals (e.g., ERK) in cancer cells. This modulation can trigger apoptosis through the regulation of Bcl-2 family proteins and the activation of caspases.

Detailed Experimental Protocols

Synthesis of this compound via Esterification

This compound can be synthesized through the esterification of caffeic acid with benzyl alcohol.

-

Materials: Caffeic acid, benzyl alcohol, strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), suitable solvent.

-

Procedure:

-

Dissolve caffeic acid and benzyl alcohol in a suitable solvent in a round-bottom flask.

-

Add a catalytic amount of a strong acid.

-

Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and perform a work-up, which may include neutralization and extraction with an organic solvent.

-

Purify the crude product using recrystallization or column chromatography to obtain pure this compound.

-

Determination of Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC)

This protocol is used to determine the antibacterial efficacy of this compound against Paenibacillus larvae.

-

Materials: this compound, DMSO, 96-well microplates, bacterial culture of P. larvae, appropriate broth medium (e.g., BHIT or MYPGP), incubator.

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in the 96-well microplate with the appropriate broth to achieve a range of final concentrations (e.g., 0 to 500 µg/mL).

-

Add a standardized inoculum of an overnight bacterial suspension to each well.

-

Incubate the microplate at 37°C for 18 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

To determine the MBC, aliquot a small volume from the wells with no visible growth onto an agar plate.

-

Incubate the agar plate at 37°C for 24-48 hours.

-

The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

-

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay quantifies the anti-inflammatory activity of this compound by measuring the inhibition of NO production in LPS-stimulated macrophages.[1]

-

Materials: RAW 264.7 macrophage cells, cell culture medium (e.g., DMEM), lipopolysaccharide (LPS), this compound, Griess reagent.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The amount of nitrite, a stable product of NO, is proportional to the absorbance. Calculate the percentage of NO inhibition relative to the LPS-only control.

-

Conclusion and Future Directions

This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for therapeutic applications. Its demonstrated anti-inflammatory and bactericidal properties, along with the strong potential for antioxidant and anticancer effects inferred from related compounds, position it as a valuable lead molecule in drug discovery.

Future research should focus on several key areas:

-

Quantitative Efficacy: Determining the IC₅₀ values of this compound for its antioxidant and anticancer activities across a range of assays and cell lines.

-

Mechanism of Action: Conducting detailed molecular studies, such as Western blot analyses, to confirm the direct effects of this compound on the NF-κB and MAPK signaling pathways and to identify its specific molecular targets.

-

In Vivo Studies: Translating the promising in vitro findings into animal models of inflammation, cancer, and neurodegenerative diseases to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Synergistic Effects: Investigating the potential for synergistic interactions between this compound and existing therapeutic agents to enhance efficacy and overcome drug resistance.

This technical guide provides a solid foundation for researchers to build upon, and it is anticipated that continued investigation into the biological significance of this compound will unveil its full therapeutic potential.

References

- 1. Synergistic targeting of cancer-related proteins by benzyl isothiocyanate and caffeic acid: MLSD and cytotoxic mechanisms in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic targeting of cancer-related proteins by benzyl isothiocyanate and caffeic acid: MLSD and cytotoxic mechanisms in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of Benzyl Caffeate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl caffeate, a phenolic compound and an ester of caffeic acid, has emerged as a molecule of interest in the field of pharmacology and drug discovery. As a natural product, it is found in various plant species and propolis. Preliminary screenings of its bioactivity are crucial for elucidating its therapeutic potential. This technical guide provides a consolidated overview of the initial bioactivity screening of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutic agents.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data from preliminary bioactivity screenings of this compound.

Table 1: Antioxidant Activity of this compound

| Assay Type | Radical/Oxidant | IC50 / Activity | Reference Compound |

| Data not available | - | - | - |

A comprehensive search of available literature did not yield specific quantitative data for the antioxidant activity of isolated this compound. Further research is required to determine its potency in assays such as DPPH, ABTS, or ORAC.

Table 2: Anti-inflammatory Activity of this compound

| Assay Type | Cell Line | Inhibitory Target | IC50 | Reference Compound (IC50) |

| Nitric Oxide (NO) Production Inhibition | J774.1 (murine macrophages) | Nitric Oxide Synthase (iNOS) | 13.8 µM[1] | L-NMMA (32.9 µM)[1] |

Table 3: Anticancer Activity of this compound

| Cell Line | Assay Type | IC50 | Reference Compound |

| Data not available | - | - | - |

Specific cytotoxic IC50 values for this compound against cancer cell lines were not found in the reviewed literature. Studies on related compounds suggest potential, but direct screening of this compound is needed.

Table 4: Antimicrobial Activity of this compound

| Organism | Assay Type | MIC | Reference Compound |

| Data not available | - | - | - |

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below. These protocols are standardized and can be adapted for the screening of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the stock solution at 517 nm should be approximately 1.0. Prepare various concentrations of this compound in methanol. A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of the this compound solution (or standard/blank) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated immune cells.

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages (e.g., RAW 264.7 or J774.1 cell lines) upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide. NO is a key inflammatory mediator. The concentration of nitrite, a stable product of NO oxidation, in the cell culture supernatant is measured using the Griess reagent.

Protocol:

-

Cell Culture: Seed macrophage cells (e.g., J774.1) in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is then determined.

Visualizations: Workflows and Pathways

Caption: General workflow for the preliminary bioactivity screening of this compound.

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of nitric oxide production.

References

Benzyl Caffeate and Its Derivatives: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of benzyl caffeate and its derivatives found in natural products. Tailored for researchers, scientists, and professionals in drug development, this document delves into the natural sources, biosynthesis, and significant biological activities of these compounds, with a focus on their therapeutic potential.

Introduction

This compound (benzyl 3,4-dihydroxycinnamate) is a naturally occurring phenolic compound belonging to the caffeic acid ester family. It is notably found in high concentrations in propolis, a resinous mixture produced by honeybees from tree buds, sap flows, or other botanical sources. This compound, along with its derivatives, has garnered significant scientific interest due to its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide explores the foundational knowledge of this compound, its chemical relatives, and their promise in therapeutic applications.

Natural Sources and Isolation

The primary natural source of this compound is bee propolis. The concentration and specific derivatives can vary significantly depending on the geographical origin, local flora, and the species of bee. Other plant sources have also been reported to contain this compound and its derivatives, although typically in lower concentrations.

Representative Natural Sources

| Compound | Natural Source(s) | Reference(s) |

| This compound | Propolis, various plants | |

| Methyl Caffeate | Pithecellobium dulce, Bidens pilosa | |

| Ethyl Caffeate | Propolis, Helichrysum gymnocephalum | |

| Phenethyl Caffeate (CAPE) | Propolis |

Biological Activities and Therapeutic Potential

This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. Their mechanisms of action are often multifactorial, targeting key signaling pathways involved in pathogenesis.

Anticancer Activity

These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer mechanisms include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Table 1: In Vitro Anticancer Activity of this compound and Derivatives (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| This compound | HeLa (Cervical Cancer) | 25.6 | |

| This compound | MCF-7 (Breast Cancer) | 43.2 | |

| This compound | A549 (Lung Cancer) | 61.5 | |

| Phenethyl Caffeate (CAPE) | C6 (Glioma) | 10 | |

| Phenethyl Caffeate (CAPE) | HeLa (Cervical Cancer) | 14 |

Anti-inflammatory Activity

This compound and its derivatives are potent anti-inflammatory agents. They exert their effects through the modulation of key inflammatory mediators and signaling pathways, such as the inhibition of nuclear factor-kappa B (NF-κB).

Antioxidant Activity

The catechol moiety in the structure of this compound and its derivatives is crucial for their strong antioxidant properties. They can effectively scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage.

Key Signaling Pathways

The biological effects of this compound and its derivatives are mediated through their interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

Figure 1: Simplified diagram of the inhibitory effect of this compound on the NF-κB signaling pathway.

Physicochemical Profile of Benzyl Caffeate: A Technical Guide for Researchers

Introduction

Benzyl caffeate, the benzyl ester of caffeic acid, is a phenolic compound that has garnered significant interest within the scientific community. As a derivative of caffeic acid, a well-known antioxidant, this compound is being explored for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, offering valuable data and methodologies for researchers, scientists, and professionals engaged in drug development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄O₄ | [1][2][[“]] |

| Molecular Weight | 270.28 g/mol | [1][2][[“]] |

| Appearance | Pale yellow liquid | [1] |

| Melting Point | 153-155 °C | [1] |

| Not fully characterized | [1] | |

| Boiling Point | ~250 °C | [1] |

| 466.2 °C at 760 mmHg | [1] | |

| Density | ~1.1 g/cm³ | [1] |

Note: Discrepancies in melting and boiling point values suggest further characterization is required.

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | Insoluble | [1] |

| Organic Solvent Solubility | Soluble in DMSO (>10 mM), ethanol, and acetone | [1][[“]] |

| Predicted pKa | 8.45 ± 0.20 | [1] |

| Predicted logP | ~2.5 | [1] |

Experimental Protocols

While specific experimental details for the determination of all physicochemical properties of this compound are not extensively published, this section outlines the general methodologies typically employed for such characterizations.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

General Protocol:

-

A small, powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block of a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility Determination

Solubility is determined by adding a solute to a solvent until no more solute dissolves, creating a saturated solution.

General Protocol for Shake-Flask Method:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Lipophilicity (logP) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined using the shake-flask method with n-octanol and water.

General Protocol:

-

A solution of this compound is prepared in either n-octanol or water.

-

Equal volumes of the n-octanol and water phases are combined in a separatory funnel.

-

The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases and then allowed to separate.

-

The concentration of this compound in each phase is measured using an appropriate analytical technique.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.

General Protocol for Caffeic Acid and its Esters:

-

Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Stationary Phase: A C18 reversed-phase column is commonly used.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of the analyte.

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in the sample.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to measure the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum.

General Protocol:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., ethanol or methanol).

-

The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λmax) is identified. This can be used for quantitative analysis based on the Beer-Lambert law.

Signaling Pathways

Caffeic acid and its esters, including this compound, are known to modulate key signaling pathways involved in inflammation and oxidative stress responses.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound is postulated to inhibit this pathway, thereby exerting its anti-inflammatory effects.

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. This compound is thought to activate this pathway, leading to the expression of antioxidant enzymes.

Conclusion

This technical guide provides a summary of the currently available data on the physicochemical characteristics of this compound. While foundational information on its molecular properties is established, further experimental work is required to resolve inconsistencies in reported values for properties such as melting and boiling points and to provide detailed, publicly available experimental protocols. The elucidation of its modulatory effects on key signaling pathways like NF-κB and Nrf2 underscores its potential as a therapeutic agent and provides a strong rationale for continued research in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl Caffeate via Esterification of Caffeic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl caffeate is an ester of caffeic acid, a naturally occurring phenolic compound known for its antioxidant and anti-inflammatory properties. The synthesis of this compound is of significant interest to researchers in medicinal chemistry and drug development due to its potential therapeutic applications. This document provides detailed protocols for the synthesis of this compound via the Fischer esterification of caffeic acid with benzyl alcohol, including reaction workup, purification, and characterization data.

Synthesis Overview

The synthesis of this compound is achieved through the Fischer esterification of caffeic acid with benzyl alcohol, utilizing an acid catalyst to facilitate the reaction. The overall reaction is depicted below:

Reaction Scheme:

Caffeic Acid + Benzyl Alcohol ⇌ this compound + Water

This equilibrium reaction is typically driven towards the product side by using an excess of one of the reactants (in this case, benzyl alcohol which can also serve as the solvent) and by removing water as it is formed.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the acid-catalyzed esterification of caffeic acid and benzyl alcohol.

Materials:

-

Caffeic Acid

-

Benzyl Alcohol

-

Sulfuric Acid (concentrated) or p-Toluenesulfonic acid

-

Toluene (optional, for azeotropic removal of water)

-

Sodium Bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional)

-

Separatory funnel

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add caffeic acid and an excess of benzyl alcohol. A molar ratio of 1:5 to 1:10 (caffeic acid:benzyl alcohol) is recommended. Benzyl alcohol can be used as the solvent. Toluene can also be added to aid in the azeotropic removal of water if a Dean-Stark trap is used.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid (0.05-0.1 equivalents relative to caffeic acid).

-

Equip the flask with a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to reflux with vigorous stirring. The reaction temperature will be the boiling point of the solvent mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If benzyl alcohol was used in large excess, remove the majority of it under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted caffeic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

A. Purification by Recrystallization:

-

Dissolve the crude this compound in a minimum amount of a hot solvent. A mixture of ethyl acetate and hexane is a suitable solvent system.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

B. Purification by Column Chromatography:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

-

Dissolve the crude this compound in a minimum amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

| Table 1: Physicochemical Properties of this compound | |

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| Melting Point | 153-155 °C[1] |

| Appearance | Pale yellow solid |

| Solubility | Soluble in DMSO and methanol[1] |

| Table 2: Reaction Parameters and Expected Yield | |

| Parameter | Value/Condition |

| Reactant Molar Ratio (Caffeic Acid:Benzyl Alcohol) | 1:5 to 1:10 |

| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Expected Yield | ~80% (reported for a similar synthetic route)[1] |

| Table 3: Spectroscopic Data for this compound Characterization | | | Technique | Data | | ¹H NMR | The following are predicted chemical shifts based on related structures and general principles. Actual values should be determined experimentally. δ ~7.6 (d, 1H, vinylic proton), δ 7.3-7.4 (m, 5H, aromatic protons of benzyl group), δ ~7.0 (d, 1H, aromatic proton), δ ~6.9 (dd, 1H, aromatic proton), δ ~6.8 (d, 1H, aromatic proton), δ ~6.3 (d, 1H, vinylic proton), δ 5.2 (s, 2H, benzylic protons), δ ~5.9 (s, 2H, phenolic OH). | | ¹³C NMR | The following are predicted chemical shifts based on related structures and general principles. Actual values should be determined experimentally. δ ~167 (C=O), δ ~148, ~146, ~145 (aromatic carbons with OH and vinylic group), δ ~136 (aromatic quaternary carbon of benzyl group), δ ~128.6, ~128.2, ~128.0 (aromatic carbons of benzyl group), δ ~126 (aromatic quaternary carbon), δ ~122, ~116, ~115, ~114 (aromatic and vinylic carbons), δ ~66 (benzylic carbon). |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

References

Anti-inflammatory Activity of Benzyl Caffeate in Cell Culture: Application Notes and Protocols

Introduction

Benzyl caffeate, an ester of caffeic acid and benzyl alcohol, is a natural compound found in various plant sources. Emerging research highlights its potent anti-inflammatory properties, making it a compound of interest for therapeutic development. In cell culture models, particularly using lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to modulate key inflammatory pathways. These notes provide an overview of its activity, detailed protocols for its evaluation, and a summary of its effects on inflammatory mediators.

Mechanism of Action Overview

This compound exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In LPS-stimulated macrophages, this compound has been observed to inhibit the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The molecular mechanism involves the suppression of IκBα phosphorylation, which prevents the nuclear translocation of NF-κB, and the inhibition of the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.

Data Presentation

Table 1: Effect of this compound on Cell Viability and Inflammatory Mediators

| Parameter | Cell Line | Treatment Conditions | This compound Concentration | Result |

| Cell Viability | RAW 264.7 | 24 hours | Up to 20 µM | No significant cytotoxicity observed |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) for 24 hours | 5, 10, 20 µM | Dose-dependent inhibition |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS (1 µg/mL) for 24 hours | 5, 10, 20 µM | Dose-dependent inhibition |

| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) for 24 hours | 5, 10, 20 µM | Dose-dependent inhibition |

| IL-1β Production | RAW 264.7 | LPS (1 µg/mL) for 24 hours | 5, 10, 20 µM | Dose-dependent inhibition |

| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) for 24 hours | 5, 10, 20 µM | Dose-dependent inhibition |

Table 2: Effect of this compound on Protein Expression and Phosphorylation

| Target Protein | Cell Line | Treatment Conditions | This compound Concentration | Effect |

| iNOS Expression | RAW 264.7 | LPS (1 µg/mL) for 24 hours | 5, 10, 20 µM | Dose-dependent downregulation |

| COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) for 24 hours | 5, 10, 20 µM | Dose-dependent downregulation |

| p-IκBα | RAW 264.7 | LPS (1 µg/mL) for 30 minutes | 5, 10, 20 µM | Inhibition of phosphorylation |

| p-p38 | RAW 264.7 | LPS (1 µg/mL) for 30 minutes | 5, 10, 20 µM | Inhibition of phosphorylation |

| p-ERK | RAW 264.7 | LPS (1 µg/mL) for 30 minutes | 5, 10, 20 µM | Inhibition of phosphorylation |

| p-JNK | RAW 264.7 | LPS (1 µg/mL) for 30 minutes | 5, 10, 20 µM | Inhibition of phosphorylation |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 30 minutes for phosphorylation studies, 24 hours for mediator production assays).

-

Cell Viability Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

After 24 hours, treat the cells with this compound at various concentrations for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Assay (Griess Assay)

-

Seed RAW 264.7 cells in a 24-well plate and treat as described in section 1.

-

After 24 hours of LPS stimulation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite solution to generate a standard curve for quantification of nitrite concentration.

Cytokine and PGE2 Measurement (ELISA)

-

Collect the cell culture supernatant after treatment as described in section 1.

-

Measure the concentrations of TNF-α, IL-1β, IL-6, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Follow the manufacturer's instructions for the specific ELISA kit being used.

Western Blot Analysis

-

Seed RAW 264.7 cells in a 6-well plate and treat as described in section 1.

-

For phosphorylation studies, stimulate with LPS for a shorter duration (e.g., 30 minutes).

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, etc., typically at a 1:1000 dilution).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as β-actin or GAPDH, to normalize the data.

Visualizations

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.

Benzyl Caffeate: Application Notes and Protocols for Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the cytotoxic effects of benzyl caffeate on various cancer cell lines and detailed protocols for relevant experimental assays.

Introduction

This compound is a phenolic compound and an ester of caffeic acid and benzyl alcohol. It is a component found in propolis, a resinous mixture produced by honeybees.[1] Emerging research has highlighted its potential as an anticancer agent, demonstrating antiproliferative and pro-apoptotic activities in various cancer cell lines.[2][3] This document outlines the cytotoxic efficacy of this compound and provides standardized protocols for its evaluation.

Data Presentation: Cytotoxic Activity of this compound

The cytotoxic potential of this compound has been evaluated against several cancer cell lines, with its efficacy typically quantified by EC50 values. The following table summarizes the available data on the half-maximal effective concentration (EC50) of this compound in different cancer cell lines.

| Cancer Cell Line | Cell Type | EC50 (µM) | Reference |

| HT-1080 | Human Fibrosarcoma | < 14 | [2] |

| Colon 26-L5 | Murine Colon Carcinoma | 0.288 | [2] |

| B16-BL6 | Murine Melanoma | < 14 | [2] |

| A-549 | Human Lung Adenocarcinoma | < 14 | [2] |

Signaling Pathways

This compound has been shown to induce apoptosis and inhibit angiogenesis through the modulation of specific signaling pathways.

Apoptotic Pathway

This compound induces apoptosis through the intrinsic pathway, characterized by the activation of initiator and executioner caspases.

Caption: Apoptotic pathway induced by this compound.

Anti-Angiogenic Signaling Pathway

This compound has been observed to inhibit angiogenesis by suppressing the c-Raf/MEK/ERK signaling cascade in endothelial cells.[3]

References

Application Notes and Protocols: Benzyl Caffeate as a Standard in Phytochemical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl caffeate, an ester of caffeic acid and benzyl alcohol, is a phenolic compound found in various natural sources, including propolis.[1] It has garnered significant interest in phytochemical and pharmacological research due to its potent antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] As a well-characterized compound, this compound serves as an excellent standard for the quantification of related phenolic compounds in complex mixtures and for the evaluation of the biological activities of new chemical entities. These application notes provide detailed protocols for the use of this compound as a standard in phytochemical analysis and for assessing its biological activity.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a standard.

| Property | Value | References |

| Molecular Formula | C₁₆H₁₄O₄ | [1][3] |

| Molecular Weight | 270.28 g/mol | [1][3] |

| Appearance | Pale yellow liquid or solid | [1] |

| Melting Point | 153-155 °C | [3] |

| Boiling Point | ~466.2 °C at 760 mmHg | [1][3] |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol, methanol, acetone); slightly soluble in water. | [1][3] |

| Storage | 2-8°C, protected from light and moisture. | [4] |

| Stability | Stable under normal conditions; sensitive to strong bases and acids which can hydrolyze the ester bond. | [1] |

Application I: Quantification of Phenolic Compounds using HPLC

High-Performance Liquid Chromatography (HPLC) is a fundamental technique in phytochemical analysis for separating, identifying, and quantifying individual components in a mixture. This compound can be used as an external standard to quantify structurally related compounds in plant extracts and other biological samples.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for the quantification of this compound. The conditions may require optimization depending on the specific matrix and analytical instrumentation.

1. Materials and Reagents:

-

This compound standard (≥98% purity)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (or another suitable acid for pH adjustment)

-

Sample extract (dissolved in a suitable solvent)

2. Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

3. Chromatographic Conditions (Starting Point for Optimization):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10% to 70% B

-

25-30 min: 70% to 10% B

-

30-35 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 325 nm (based on the UV absorbance maximum of the caffeoyl moiety)

-

Injection Volume: 10 µL

4. Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation:

-

Dissolve the dried plant extract or sample in methanol to a known concentration (e.g., 10 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Analysis and Quantification:

-

Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound or related compounds in the sample using the calibration curve.

Application II: Assessment of Antioxidant Activity

This compound's antioxidant activity is attributed to its catechol group, which can donate hydrogen atoms to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

1. Materials and Reagents:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Positive control (e.g., Ascorbic acid, Trolox)

2. Solution Preparation:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

This compound Test Solutions: Prepare a series of concentrations of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Positive Control Solutions: Prepare a similar concentration series for the positive control.

3. Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of the this compound test solutions, positive control solutions, and methanol (as a blank) to separate wells.

-

Add 100 µL of the DPPH stock solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.[3]

-

Measure the absorbance at 517 nm using a microplate reader.[3]

4. Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test sample.

-

-

Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

| Compound | Reported IC₅₀ (DPPH Assay) |

| Caffeic Acid Phenethyl Ester (CAPE) | 7.64 µM |

| This compound | 13.8 µM |

| Cinnamyl Caffeate | 9.53 µM |

Note: Data from a study on caffeic acid analogues.[5]

Application III: Evaluation of Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[2] The following protocol describes an in vitro assay to assess this activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.